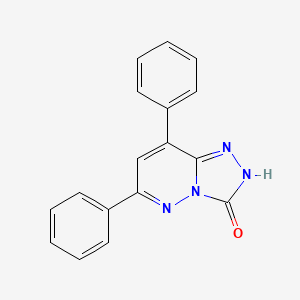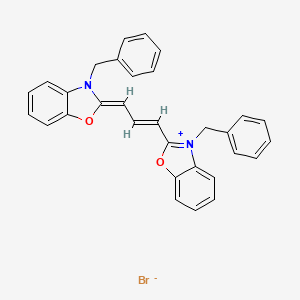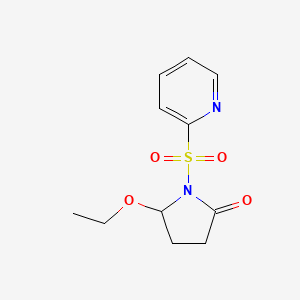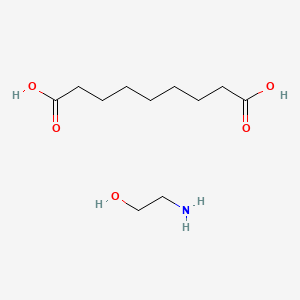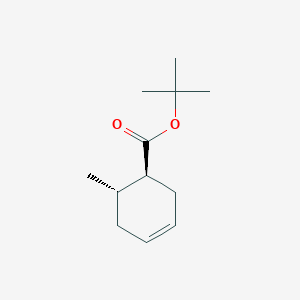
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate: is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate typically involves the esterification of trans-6-methyl-3-cyclohexene-1-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The presence of the tert-butyl group and the cyclohexene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
tert-Butylcyclohexane: Similar structure but lacks the carboxylate group.
Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar cyclohexene structure with different substituents.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with a tert-butyl group.
Uniqueness: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate is unique due to the combination of its tert-butyl group, methyl group, and carboxylate group on a cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Properties
CAS No. |
5933-61-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
PBWNXUNXCJNDNI-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CC=CC[C@@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC=CCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


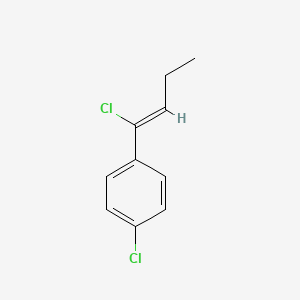
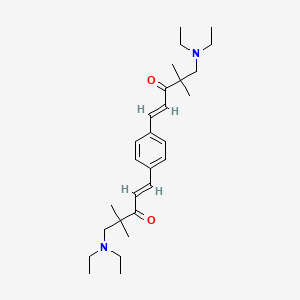
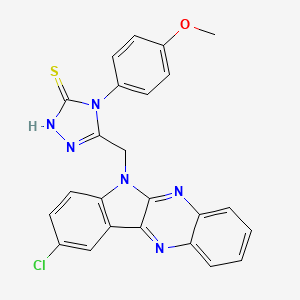


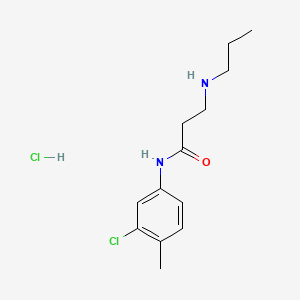
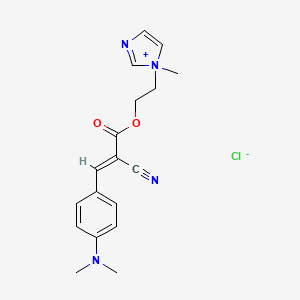
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
